molecular formula C₃₆H₄₆N₈O₂ B1144952 N,N'-Didescarboxymethyl Daclatasvir CAS No. 1009119-18-9

N,N'-Didescarboxymethyl Daclatasvir

Número de catálogo B1144952
Número CAS: 1009119-18-9
Peso molecular: 622.8
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Daclatasvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .


Molecular Structure Analysis

The chemical structure of Daclatasvir is dimethyl (2S,2’S)-1,1’-((2S,2’S)-2,2’-(4,4’-(biphenyl-4,4’-diyl)bis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate .


Physical And Chemical Properties Analysis

Daclatasvir has a molar mass of 738.890 g·mol−1 . It is contained in daily oral tablets as the hydrochloride salt form .

Aplicaciones Científicas De Investigación

Antiviral Therapy for Hepatitis C

N,N’-Didescarboxymethyl Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, which plays a crucial role in viral replication. It has shown high efficacy in treating chronic HCV infection, particularly in combination with other antiviral agents .

COVID-19 Treatment Repurposing

Research has explored the repurposing of Daclatasvir for COVID-19 treatment due to its antiviral properties. While no antiviral treatment has demonstrated efficacy in reducing COVID-19 mortality, Daclatasvir has suggested clinical improvement, although more extensive trials are needed to establish conclusive results .

Pharmacokinetics and Drug Interaction Studies

Daclatasvir’s pharmacokinetic profile has been extensively studied. It undergoes rapid absorption and has a moderate elimination half-life, making it suitable for once-daily dosing. Its interactions with other drugs, particularly those metabolized by cytochrome P450 3A4, have been characterized, providing valuable information for combination therapies .

Genotypic Coverage and Resistance Studies

The compound has been shown to have broad genotypic coverage against various HCV strains and possesses a moderately high genetic barrier to resistance. This makes it a valuable option for treating infections with diverse HCV genotypes and for patients who have failed previous treatments .

Computational Drug Design and Molecular Dynamics

Daclatasvir has been used in computational studies, including docking simulations and molecular dynamics, to understand its binding mechanisms and to design new analogs with improved efficacy and reduced resistance potential .

Network Pharmacology and Systems Biology

The compound’s role in network pharmacology is being investigated, particularly in the context of SARS-CoV-2, to understand its effects on viral and host cellular networks. This systems biology approach aims to uncover new therapeutic targets and optimize drug combinations for better clinical outcomes .

Safety And Hazards

Common side effects when used with sofosbuvir and daclatasvir include headache, feeling tired, and nausea . It should not be used with St. John’s wort, rifampin, or carbamazepine .

Direcciones Futuras

Daclatasvir was approved for use in the European Union in 2014, and the United States and India in 2015 . It is on the World Health Organization’s List of Essential Medicines . The brand Daklinza is being withdrawn by Bristol Myers Squibb in countries where the drug is not typically prescribed, and Bristol Myers Squibb says it will not enforce its patents in those countries .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-Didescarboxymethyl Daclatasvir involves the conversion of Daclatasvir to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Daclatasvir", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve Daclatasvir in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 1 hour.", "Step 3: Acidify the solution with hydrochloric acid to pH 2.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Wash the organic layer with water and brine.", "Step 6: Dry the organic layer over sodium sulfate.", "Step 7: Evaporate the solvent to obtain N,N'-Didescarboxymethyl Daclatasvir as a solid." ] }

Número CAS

1009119-18-9

Nombre del producto

N,N'-Didescarboxymethyl Daclatasvir

Fórmula molecular

C₃₆H₄₆N₈O₂

Peso molecular

622.8

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.